2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine
Description
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine is a pyrazine derivative featuring a methyl group at position 2 and a pyrrolidin-2-ylmethoxy substituent at position 2. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at 1,4-positions, is known for its electron-deficient aromatic system, enabling diverse chemical modifications and biological applications . This compound is structurally distinct from simpler pyrazine derivatives, as its substituents combine steric complexity and electronic effects, making it relevant for pharmaceutical and materials science research .
Properties
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(13-6-5-11-8)14-7-9-3-2-4-12-9/h5-6,9,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLSUZWATAMOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine typically involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-methylpyrazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The (pyrrolidin-2-yl)methoxy group can act as a nucleophile or participate in substitution reactions under specific conditions.
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Pyrazine Ring Functionalization :
The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS) at activated positions. For example, halogenation or nitration can occur at positions adjacent to electron-donating groups like the methoxy substituent (Figure 1). -
Methoxy Group Replacement :
While the methoxy group is typically a poor leaving group, activation via protonation or coordination with Lewis acids (e.g., Pd catalysts) could enable substitution. For instance, Vilsmeier-Haack conditions have been used to introduce formyl groups at nucleophilic pyrazine positions .
Electrophilic Aromatic Substitution
The electron-donating methoxy group enhances reactivity at specific pyrazine positions:
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Formylation :
Under Vilsmeier-Haack conditions (POCl₃/DMF), electrophilic formylation occurs at the pyrazine C3 position, yielding aldehydes (135a–k ) in moderate-to-high yields . -
Nitration and Halogenation :
MW-assisted protocols using NXS or HNO₃ achieve regioselective functionalization at C3 (pyrazine) without affecting the 7-aryl moiety .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring offers a secondary amine for further derivatization:
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Acylation/Alkylation :
The NH group in pyrrolidine reacts with acyl chlorides or alkyl halides. For example:Reagent Product Application Acetic anhydride N-Acetylpyrrolidine derivatives Improved solubility or bioavailability Methyl iodide N-Methylpyrrolidine derivatives Modulation of steric/electronic effects -
Oxidation :
Pyrrolidine can undergo oxidation to form pyrrolidinone derivatives using catalytic OsO₄ or stoichiometric oxidants (e.g., NaIO₄) .
Reduction and Oxidation of the Pyrazine Core
Cross-Coupling Reactions
While direct examples are scarce, analogous pyrazine derivatives undergo:
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Suzuki-Miyaura Coupling :
Requires halogenation (e.g., Br or I) at reactive positions. For example, bromination at C5/C6 could enable Pd-catalyzed coupling with aryl boronic acids . -
C–H Activation :
Pd-catalyzed C–H arylation at pyrazine positions, as demonstrated in pyrazolo[1,5-a]pyrimidines (e.g., 116a–f ) .
Cycloaddition Reactions
The pyrrolidine NH may participate in cycloadditions:
-
Aza-Michael Addition/[3+2] Cycloaddition :
Reacts with α,β-unsaturated esters or azides to form fused tricyclic structures (e.g., 46 , 47a–m ) under basic conditions .
Mechanistic Insights
Scientific Research Applications
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic Effects and Substituent Influence
The electronic properties of pyrazine derivatives are heavily influenced by substituents. Key comparisons include:
Analysis :
- The methoxy group in the target compound likely enhances electron withdrawal compared to methyl, similar to 2-methoxypyrazine . However, the pyrrolidine ring’s lone pairs may partially counteract this effect, creating a unique electronic profile.
- In push–pull chromophores, methoxy groups act as electron-donating groups (EDGs), but the pyrrolidinylmethoxy substituent’s dual nature could enable tunable intramolecular charge transfer (ICT) properties, as seen in pyrazine-based fluorophores .
Steric and Hydrogen-Bonding Effects
The pyrrolidinylmethoxy group introduces significant steric bulk compared to simpler substituents:
| Compound | Steric Profile | Hydrogen-Bonding Potential |
|---|---|---|
| 2-Methylpyrazine | Low steric hindrance | None |
| 3-Methoxy pyrazine | Moderate steric hindrance | Methoxy oxygen as weak H-bond acceptor |
| This compound | High steric hindrance (pyrrolidine ring) | Pyrrolidine NH as H-bond donor; methoxy as acceptor |
Analysis :
- The bulky pyrrolidine ring may hinder interactions in enzyme active pockets or crystal packing, as seen in methoxy-substituted distyrylpyrazines, where substituent position dictates molecular organization .
- The secondary amine in pyrrolidine enables hydrogen bonding, a feature absent in methyl or methoxy analogs. This property is critical in biological systems, as demonstrated by pyrrolidine-containing antiallergic agents with enhanced activity .
Enzyme Inhibition
Pyrazine derivatives often target enzymes like ABHD12 or lysine demethylases:
Analysis :
- The pyrrolidinyl group in compound I-34 drastically improved antiallergic activity (IC50 ~10⁻¹⁰ M) compared to methyl or methoxy analogs . This suggests the target compound’s pyrrolidinylmethoxy group could enhance binding to biological targets.
- In ABHD12 inhibitors, bulkier substituents improved efficacy (e.g., compound 34 with methoxy vs. compound 42 with pyrazine) . The target compound’s substituent may similarly optimize enzyme interactions.
Ecological Interactions
- Fireflies emit 2-methoxy-3-(1-methylpropyl)pyrazine as a defensive compound, repelling ants via pyrazine’s odor . The target compound’s pyrrolidinylmethoxy group may confer similar bioactivity, though this requires validation.
Biological Activity
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 229.71 g/mol. Its structure features a pyrazine ring substituted with a pyrrolidinylmethoxy group, which may influence its biological interactions significantly.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. It is believed to interact with specific cellular pathways involved in cancer progression, although detailed mechanisms remain to be fully elucidated. Initial findings suggest that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyrrolidine moiety appears to enhance its interaction with biological targets, potentially increasing potency compared to other pyrazine derivatives. Studies have shown that modifications in the substituents on the pyrazine ring can lead to significant changes in biological activity, emphasizing the importance of structural configuration in drug design .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activities of this compound. For instance, it was found to exhibit inhibitory effects on certain enzyme activities relevant to cancer cell metabolism . In one study, the compound demonstrated an IC50 value indicating effective inhibition of target enzymes involved in tumor growth.
In Vivo Studies
In vivo studies have explored the efficacy of this compound in animal models. Preliminary results indicate that it may reduce tumor size and improve survival rates in treated subjects compared to controls . These findings support the need for further investigation into its therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with related pyrazine derivatives was performed. The following table summarizes key findings:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | Effective against E. coli |
| Compound B | Anticancer | 10.0 | Induces apoptosis in breast cancer cells |
| This compound | Antimicrobial & Anticancer | Varied | Promising candidate for further research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
